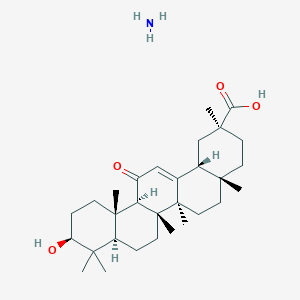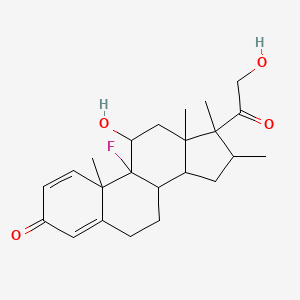
9-Fluoro-11,21-dihydroxy-16,17-dimethylpregna-1,4-diene-3,20-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimesone typically involves multiple steps, starting with a Michael addition followed by a Dieckmann cyclization, basic ester hydrolysis, and thermal decarboxylation . The process is robust and yields gram quantities of the product, making it suitable for both academic and industrial settings .
Industrial Production Methods
In industrial settings, the synthesis of Dimesone can be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The use of pre-purchased sodium ethoxide instead of generating it in situ offers a safer and more efficient approach .
化学反应分析
Types of Reactions
Dimesone undergoes various chemical reactions, including:
Oxidation: Dimesone can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert Dimesone into its corresponding alcohols or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the Dimesone molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
科学研究应用
Dimesone has a wide range of applications in scientific research, including:
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用机制
Dimesone exerts its effects by binding to glucocorticoid receptors, which leads to changes in gene expression and subsequent modulation of various physiological processes. The binding of Dimesone to these receptors decreases vasodilation and permeability of capillaries, as well as reduces leukocyte migration to sites of inflammation .
相似化合物的比较
Similar Compounds
Dexamethasone: Another synthetic glucocorticoid with similar anti-inflammatory properties.
Prednisolone: A corticosteroid used to treat a variety of inflammatory and autoimmune conditions.
Hydrocortisone: A naturally occurring glucocorticoid with similar mechanisms of action.
Uniqueness of Dimesone
Dimesone is unique due to its specific chemical structure, which includes a fluorine atom at the 9α position and hydroxyl groups at the 11β and 21 positions. This structure contributes to its distinct pharmacological properties and makes it a valuable compound for research and therapeutic applications .
属性
分子式 |
C23H31FO4 |
|---|---|
分子量 |
390.5 g/mol |
IUPAC 名称 |
9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16,17-tetramethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C23H31FO4/c1-13-9-17-16-6-5-14-10-15(26)7-8-20(14,2)23(16,24)18(27)11-21(17,3)22(13,4)19(28)12-25/h7-8,10,13,16-18,25,27H,5-6,9,11-12H2,1-4H3 |
InChI 键 |
FXBVINCSIJOIGL-UHFFFAOYSA-N |
规范 SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C)C(=O)CO)C)O)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(diaminomethylideneamino)-N-[1-[[2-[[2-[(1-hydroxy-4-methylsulfinylbutan-2-yl)-methylamino]-3-phenylpropanoyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B15125889.png)
![{4-[4,5-Bis(4-chlorophenyl)-2-(2-isopropoxy-4-methoxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl}acetic acid](/img/structure/B15125896.png)
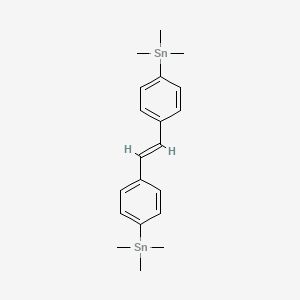
![trans-(+/-)-Dihydro-3,4-bis[[3-Methoxy-4-(phenylMethoxy)phenyl]Methyl]-2(3H)-furanone](/img/structure/B15125905.png)
![3,4,5-trihydroxy-6-[2-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]oxane-2-carboxylic acid](/img/structure/B15125913.png)
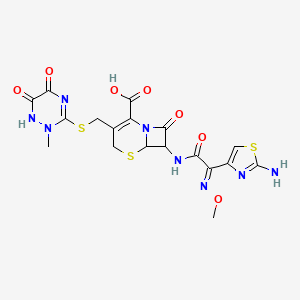
![4-[4-(4-aminophenyl)-3-phenyldiazenylphenyl]aniline](/img/structure/B15125927.png)

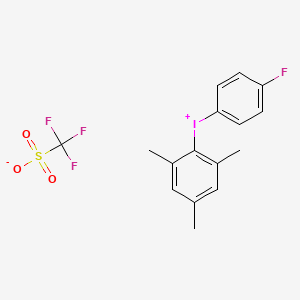
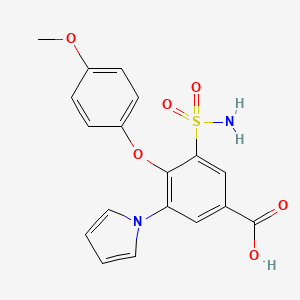

![3',5'-Di-O-tert-butyldimethylsilyl-2'-deoxy-8-[(3-methyl-8-methyl-3H-imidazo[4,5-f]quinoxalin-2-yl)amino]-6-O-benzyl-guanosine](/img/structure/B15125978.png)
![magnesium;5-(methylamino)-2-[[3,5,9-trimethyl-2-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate](/img/structure/B15125986.png)
